
1-Methylindole;1,3,5-trinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylindole: and 1,3,5-trinitrobenzene are two distinct organic compounds with unique properties and applications. 1-Methylindole is an organic compound with the chemical formula C9H9N . It is a deep yellow viscous liquid with a strong unpleasant odor and is potentially toxic . 1,3,5-Trinitrobenzene is a pale yellow solid with the chemical formula C6H3N3O6 . It is highly explosive and is one of three isomers of trinitrobenzene .
準備方法
1-Methylindole: can be synthesized through several methods. One common method involves the reaction of indole with methyl iodide in the presence of sodium amide in liquid ammonia . Another method involves the reaction of indole with methyl p-toluenesulfonate and anhydrous sodium carbonate in boiling xylene .
1,3,5-Trinitrobenzene: is typically produced by the decarboxylation of 2,4,6-trinitrobenzoic acid . It can also be prepared by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate .
化学反応の分析
1-Methylindole: undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a reactant for the preparation of polycyclic derivatives of indoles, bisindole derivatives, and pharmaceutically active 2-oxo-1-pyrrolidine analogues . Common reagents used in these reactions include methyl iodide, sodium amide, and anhydrous sodium carbonate .
1,3,5-Trinitrobenzene: forms charge-transfer complexes with electron-rich arenes and undergoes reduction to give 1,3,5-triaminobenzene, a precursor to phloroglucinol . It reacts violently with reducing agents, including hydrides, sulfides, and nitrides, and is an extremely powerful oxidizing agent .
科学的研究の応用
1-Methylindole: is used in scientific research for the determination of association constants for electron-donor-acceptor complexes. It is also used as a reactant for the preparation of polycyclic derivatives of indoles, bisindole derivatives, and pharmaceutically active 2-oxo-1-pyrrolidine analogues . Additionally, it is used in the preparation of Positron Emission Tomography (PET) imaging agents of protein kinase C (PKC) and glycogen synthase kinase-3 (GSK-3) .
1,3,5-Trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications . It has also been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent to mediate the synthesis of other explosive compounds .
作用機序
The mechanism of action of 1-Methylindole involves its interaction with various molecular targets and pathways. It acts as a reactant in the preparation of various derivatives, which may interact with specific enzymes or receptors in biological systems .
1,3,5-Trinitrobenzene: exerts its effects through its highly explosive nature. It forms charge-transfer complexes with electron-rich arenes and undergoes reduction to give 1,3,5-triaminobenzene . Its powerful oxidizing properties make it highly reactive with reducing materials .
類似化合物との比較
1-Methylindole: is similar to other methyl-substituted indoles, such as 2-methylindole, 5-methylindole, and 7-methylindole . These compounds share similar chemical structures and properties but differ in the position of the methyl group on the indole ring.
1,3,5-Trinitrobenzene: is one of three isomers of trinitrobenzene, the others being 1,2,3-trinitrobenzene and 1,2,4-trinitrobenzene . These isomers have similar chemical structures but differ in the positions of the nitro groups on the benzene ring1,3,5-Trinitrobenzene is more explosive than its isomers and is primarily used in high explosive applications .
特性
CAS番号 |
65306-79-8 |
|---|---|
分子式 |
C15H12N4O6 |
分子量 |
344.28 g/mol |
IUPAC名 |
1-methylindole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C9H9N.C6H3N3O6/c1-10-7-6-8-4-2-3-5-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-7H,1H3;1-3H |
InChIキー |
CGPGJGSAPCOJTB-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=CC=CC=C21.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


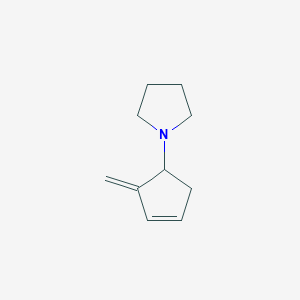
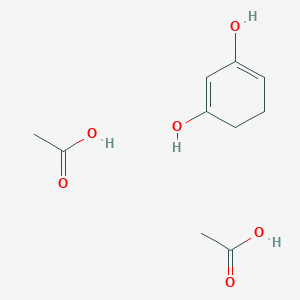
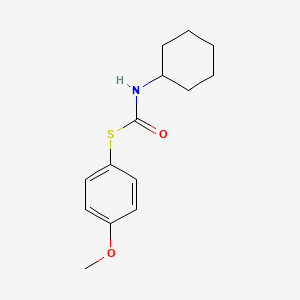
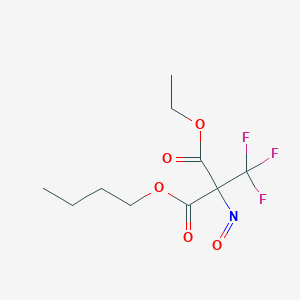
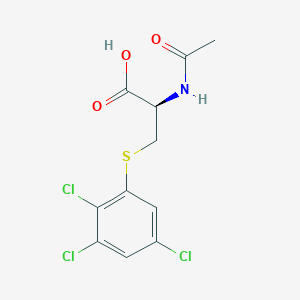
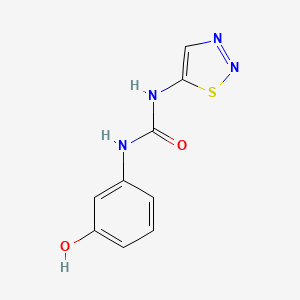

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
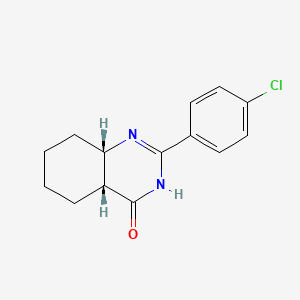
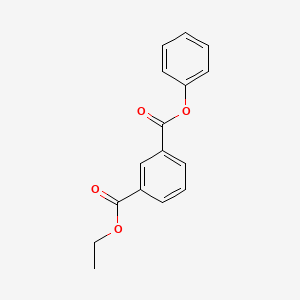
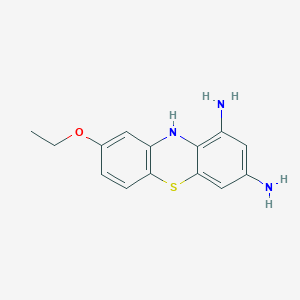
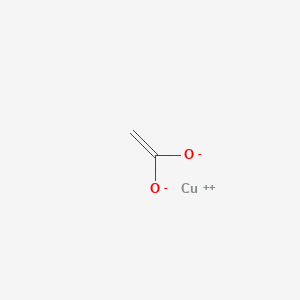
![[1-(Benzenesulfonyl)-1H-imidazol-2-yl]methanol](/img/structure/B14487515.png)

